An In-depth Technical Guide to Methyl 3,5-bis(trifluoromethyl)benzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 3,5-bis(trifluoromethyl)benzoate: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and material science sectors, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful tool for fine-tuning the performance of bioactive molecules and advanced materials.[1] Among the repertoire of fluorinated building blocks, Methyl 3,5-bis(trifluoromethyl)benzoate stands out as a particularly valuable synthon. Its symmetrically disubstituted phenyl ring with two powerful electron-withdrawing trifluoromethyl groups provides a rigid scaffold with distinct electronic and steric properties, making it a sought-after intermediate in the synthesis of a range of high-value compounds.[2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and key applications of Methyl 3,5-bis(trifluoromethyl)benzoate, tailored for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
Methyl 3,5-bis(trifluoromethyl)benzoate is a benzoate ester characterized by a benzene ring substituted at the 3 and 5 positions with trifluoromethyl (CF₃) groups.[4] The presence of these two bulky and highly electronegative groups profoundly influences the molecule's geometry and reactivity.
Below is a diagram of the chemical structure of Methyl 3,5-bis(trifluoromethyl)benzoate.
Caption: Chemical structure of Methyl 3,5-bis(trifluoromethyl)benzoate.
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 26107-80-2 | [4][5] |
| Molecular Formula | C₁₀H₆F₆O₂ | [4][5] |
| Molecular Weight | 272.14 g/mol | [4][5] |
| IUPAC Name | methyl 3,5-bis(trifluoromethyl)benzoate | [4] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Boiling Point | ~223.9 °C (Predicted) | |
| Melting Point | 38-42 °C | |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |
Synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate
The synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate is typically achieved through a two-step process, starting from a commercially available precursor. The first step involves the synthesis of the corresponding carboxylic acid, followed by its esterification.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid
A common and efficient method for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid is through the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide.[2][3]
Caption: Overall synthetic workflow for Methyl 3,5-bis(trifluoromethyl)benzoate.
Experimental Protocol: Grignard Reaction and Carboxylation [2][3]
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Heat the mixture to reflux.
-
In a separate flask, dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the refluxing magnesium suspension to initiate the Grignard reaction. Initiation is indicated by a color change and an increase in temperature.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.
-
Allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Initiation of Grignard Reaction: The initiation can sometimes be sluggish. Methods to promote initiation include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Carboxylation at Low Temperature: The addition of carbon dioxide is performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions.
Step 2: Fischer Esterification
The most common method for the synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate from the corresponding carboxylic acid is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[6]
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Reaction:
-
Heat the mixture to reflux and maintain the reflux for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3,5-bis(trifluoromethyl)benzoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Excess Methanol: The Fischer esterification is an equilibrium-controlled process.[6] Using a large excess of one of the reactants (in this case, methanol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
-
Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heating the reaction mixture to reflux increases the rate of the reaction, allowing the equilibrium to be reached more quickly.
Spectroscopic Characterization
The identity and purity of Methyl 3,5-bis(trifluoromethyl)benzoate are confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (O-CH₃) and two signals for the aromatic protons. The aromatic protons at the 2 and 6 positions will appear as a singlet (or a narrow multiplet), and the proton at the 4 position will appear as a separate singlet (or a narrow multiplet). |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum will exhibit a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups. |
| IR Spectroscopy | The infrared spectrum will show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Applications in Scientific Research and Development
The unique structural features of Methyl 3,5-bis(trifluoromethyl)benzoate make it a valuable building block in several areas of chemical research and development.
Drug Discovery and Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore in a number of drug candidates due to its ability to enhance binding affinity and improve pharmacokinetic properties. Methyl 3,5-bis(trifluoromethyl)benzoate serves as a key intermediate in the synthesis of these complex molecules.
-
Neurokinin-1 (NK-1) Receptor Antagonists: This compound is a precursor to the synthesis of potent and selective NK-1 receptor antagonists.[2][3][7] These antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and inflammatory disorders.[1] The 3,5-bis(trifluoromethyl)benzyl group, which can be derived from the ester, is crucial for the high affinity of these antagonists to the NK-1 receptor.[7]
Caption: Synthetic utility in the preparation of NK-1 receptor antagonist precursors.
Materials Science
The incorporation of trifluoromethyl groups into polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and optical transparency.[8][9] Methyl 3,5-bis(trifluoromethyl)benzoate can be used as a monomer or a precursor to monomers for the synthesis of high-performance materials.
-
Fluorinated Polymers: This compound can be chemically modified to create monomers for the synthesis of specialty polymers with low dielectric constants, high thermal stability, and low surface energy.[8] Such polymers are of interest for applications in microelectronics, aerospace, and as advanced coatings.[10]
-
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the trifluoromethyl groups can be exploited in the design of host materials or electron-transporting materials for OLEDs.[11][12] The introduction of such groups can help to tune the energy levels of the materials to improve device efficiency and stability.
Safety and Handling
Methyl 3,5-bis(trifluoromethyl)benzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3,5-bis(trifluoromethyl)benzoate is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive starting material for the development of novel pharmaceuticals, particularly NK-1 receptor antagonists, and high-performance materials. The synthetic routes to this compound are well-established, and its characterization is straightforward using standard spectroscopic techniques. As the demand for advanced fluorinated compounds continues to grow, the importance of Methyl 3,5-bis(trifluoromethyl)benzoate as a key synthetic intermediate is expected to increase.
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